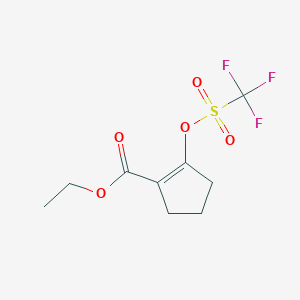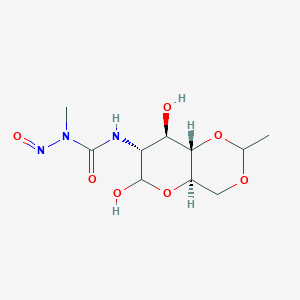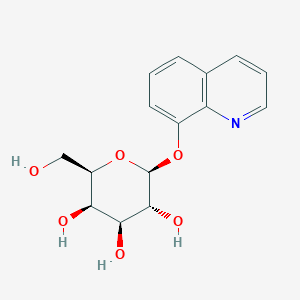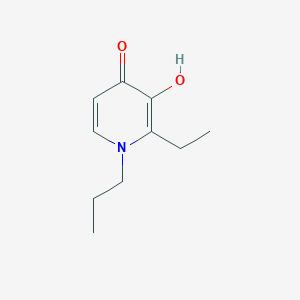
2-Ethyl-3-hydroxy-1-propyl-4-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-hydroxy-1-propyl-4-pyridinone, also known as EHP-101, is a synthetic molecule that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to a class of molecules called iron chelators, which have the ability to bind to iron ions and remove them from the body.
Wirkmechanismus
2-Ethyl-3-hydroxy-1-propyl-4-pyridinone works by chelating iron ions, which are essential for various cellular processes. Iron ions can also cause oxidative stress and inflammation when present in excess. By binding to iron ions, 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone reduces their availability to cells and reduces oxidative stress and inflammation. This mechanism of action has been shown to be effective in various diseases such as neurodegenerative diseases, cancer, and infectious diseases.
Biochemische Und Physiologische Effekte
2-Ethyl-3-hydroxy-1-propyl-4-pyridinone has been shown to have various biochemical and physiological effects in different diseases. In neurodegenerative diseases, 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect neurons from damage. In cancer, 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone has been shown to inhibit tumor growth, reduce angiogenesis, and sensitize cancer cells to chemotherapy. In infectious diseases, 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone has been shown to reduce iron availability to pathogens, inhibit viral replication, and enhance the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethyl-3-hydroxy-1-propyl-4-pyridinone has several advantages for lab experiments such as its high purity, stability, and solubility in various solvents. However, 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone also has some limitations such as its relatively high cost and limited availability. Moreover, 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone may not be effective in all diseases and may have some side effects in some cases.
Zukünftige Richtungen
There are several future directions for 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone research such as developing more potent and selective iron chelators, studying the long-term safety and efficacy of 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone in various diseases, and exploring its potential in combination with other therapies. Moreover, 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone may have potential applications in other diseases such as cardiovascular diseases, diabetes, and autoimmune diseases. Further research is needed to fully understand the potential of 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone in various diseases.
In conclusion, 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone is a promising synthetic molecule with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential of 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone in various diseases and to develop more potent and selective iron chelators.
Synthesemethoden
2-Ethyl-3-hydroxy-1-propyl-4-pyridinone is synthesized by reacting 2-ethyl-3-hydroxy-4-pyridinone with propyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified by various chromatographic techniques to obtain pure 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-hydroxy-1-propyl-4-pyridinone has been extensively studied for its potential therapeutic applications in various diseases such as neurodegenerative diseases, cancer, and infectious diseases. In neurodegenerative diseases such as Alzheimer's disease, 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cancer, 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone has been shown to inhibit tumor growth by reducing iron availability to cancer cells. In infectious diseases, 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone has been shown to have antiviral and antibacterial properties by reducing iron availability to pathogens.
Eigenschaften
CAS-Nummer |
115864-74-9 |
|---|---|
Produktname |
2-Ethyl-3-hydroxy-1-propyl-4-pyridinone |
Molekularformel |
C10H15NO2 |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
2-ethyl-3-hydroxy-1-propylpyridin-4-one |
InChI |
InChI=1S/C10H15NO2/c1-3-6-11-7-5-9(12)10(13)8(11)4-2/h5,7,13H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
FKIQYJKMNFKPFA-UHFFFAOYSA-N |
SMILES |
CCCN1C=CC(=O)C(=C1CC)O |
Kanonische SMILES |
CCCN1C=CC(=O)C(=C1CC)O |
Andere CAS-Nummern |
115864-74-9 |
Synonyme |
1-propyl-2-ethyl-3-hydroxy-4-pyridone 2-ethyl-3-hydroxy-1-propyl-4-pyridinone PEHP-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






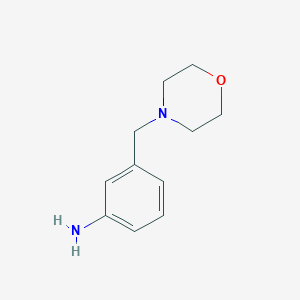
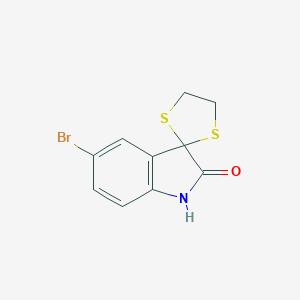
![Furo[3,2-b]pyridine-3-carbonitrile](/img/structure/B38040.png)
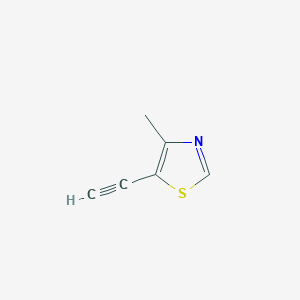
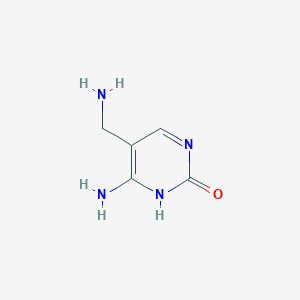
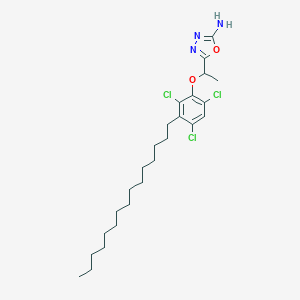

![1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI)](/img/structure/B38053.png)
